6-Acetyl-2(3H)-benzothiazolone

Descripción

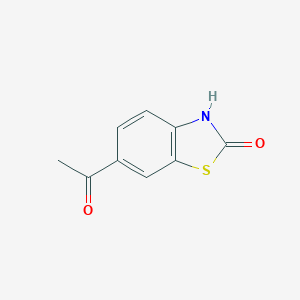

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-acetyl-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRAIEFXNRTICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351021 | |

| Record name | 6-Acetyl-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133044-44-7 | |

| Record name | 6-Acetyl-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133044-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Acetyl 2 3h Benzothiazolone

Established Synthetic Pathways for 6-Acetyl-2(3H)-benzothiazolone

The introduction of an acetyl group onto the 2(3H)-benzothiazolone ring is a key step in creating the title compound. This is typically achieved through acylation reactions, which can be categorized into direct approaches and multi-step syntheses.

Direct Acylation Approaches

Direct acylation of 2(3H)-benzothiazolone is a common method for synthesizing this compound. The Friedel-Crafts reaction is a primary example of this approach. However, the benzothiazolone heterocycle is a highly basic substrate that can be deactivated by complexation with Lewis acids like aluminum chloride (AlCl₃), which are often used as catalysts. clockss.org To overcome this, a complex of AlCl₃ and N,N-dimethylformamide (DMF) has been successfully employed. clockss.orgresearchgate.net This reagent facilitates the acylation with high regioselectivity, favoring the 6-position. clockss.org

Another approach involves using acetyl chloride in the presence of the AlCl₃-DMF complex, which has been shown to provide good yields. researchgate.net Research has also explored the use of zinc chloride (ZnCl₂) in DMF as an alternative catalytic system for the acylation of 2(3H)-benzothiazolones with acid chlorides or anhydrides. tandfonline.com Polyphosphoric acid (PPA) is another catalyst that has been reported for the 6-acylation of these compounds. tandfonline.com

A study detailed the synthesis of this compound by adding 2(3H)-benzothiazolone and acetyl chloride to a mixture, which was then poured onto ice and concentrated HCl. The resulting crude product was filtered, dried, and crystallized from ethanol (B145695) to yield the final product. researchgate.net

Table 1: Comparison of Direct Acylation Methods

| Catalyst/Reagent | Acylating Agent | Solvent | Key Features |

|---|---|---|---|

| AlCl₃-DMF complex | Acetyl chloride | - | Overcomes deactivation of the benzothiazolone ring; high regioselectivity for the 6-position. clockss.orgresearchgate.net |

| ZnCl₂ | Acid chlorides/anhydrides | DMF | Alternative to AlCl₃-based catalysts. tandfonline.com |

| Polyphosphoric acid (PPA) | - | - | Reported for 6-acylation. tandfonline.com |

Multi-step Synthesis from Precursors

Multi-step synthetic routes provide an alternative for obtaining this compound, often starting from substituted anilines or other benzothiazole (B30560) derivatives. One such method begins with the appropriate methyl-substituted 2(3H)-benzothiazolone. For instance, 6-methyl-2(3H)-benzothiazolone can be synthesized from 2-bromo-4-methylaniline. nih.gov This precursor can then undergo further reactions to introduce the acetyl group.

Another multi-step strategy involves the use of Stille coupling reactions. This is particularly useful when direct Friedel-Crafts acylation is not feasible, such as with cycloalkylcarbonyl chlorides. clockss.org In this approach, a 6-bromo-2(3H)-benzothiazolone intermediate is first protected at the nitrogen atom. This protected compound is then converted to a 6-tributyltin derivative. Subsequent Stille coupling with an acyl chloride, followed by deprotection, yields the desired 6-acyl-2(3H)-benzothiazolone. clockss.org

Derivatization Strategies at the Benzothiazolone Core

The this compound molecule offers several sites for further chemical modification. The nitrogen atom at the 3-position of the benzothiazolone ring is a key target for derivatization, allowing for the introduction of various functional groups and the synthesis of a diverse library of compounds.

Modifications at the 3-Position

N-alkylation at the 3-position of this compound is a common strategy to introduce alkyl chains. For example, the reaction of 6-acetyl-2-hydroxybenzothiazole with 3-bromopropylamine (B98683) hydrochloride in the presence of potassium carbonate (K₂CO₃) in acetone (B3395972) results in the formation of 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one. acs.orgnih.gov This primary amine can then be further reacted, for instance, with DTPA dianhydride to create more complex molecules. acs.orgnih.gov

Amidation at the nitrogen of the benzothiazole ring has also been explored. A Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles using acyl azides as a nitrogen source has been reported, demonstrating a method for C-N bond formation. acs.orgacs.org

Table 2: Examples of N-Alkylation and Amination Reactions

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 6-acetyl-2-hydroxybenzothiazole | 3-bromopropylamine hydrochloride, K₂CO₃ | 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one acs.orgnih.gov |

While specific examples of Mannich reactions directly on this compound were not found in the provided context, this type of reaction is a well-established method for the aminomethylation of acidic protons, such as the N-H proton of the benzothiazolone ring. The general Mannich reaction involves the condensation of a compound containing an active hydrogen atom with formaldehyde (B43269) and a primary or secondary amine. This would introduce an aminomethyl group at the 3-position of the benzothiazolone core. The resulting Mannich bases are valuable intermediates for further synthetic transformations.

N-Alkylation and Amination Reactions

Modifications at the 6-Position

The acetyl group at the 6-position of the 2(3H)-benzothiazolone ring is a key site for a range of chemical modifications, enabling the synthesis of a wide array of derivatives. These modifications primarily involve reactions of the acetyl moiety, leading to the formation of more complex molecular architectures.

Chalcone (B49325) Formation via Claisen-Schmidt Condensation

A significant transformation at the 6-position is the formation of chalcones through the Claisen-Schmidt condensation. researchgate.net This reaction involves the condensation of this compound or its derivatives with various aromatic aldehydes. researchgate.netwikipedia.org The reaction is typically carried out in the presence of a base, such as aqueous potassium hydroxide (B78521) in ethanol, and can also be acid-catalyzed. mdpi.commdpi.com

The synthesis of (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone exemplifies this, achieved by reacting 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde with 2-acetylthiophene (B1664040) in the presence of aqueous KOH, resulting in a high yield. mdpi.com Similarly, (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone was synthesized via both acid- and base-catalyzed aldol (B89426) condensation of 3-methyl-6-acetyl-2(3H)-benzothiazolone and 3,4,5-trimethoxyacetophenone. mdpi.com These chalcone derivatives are of interest due to their potential biological activities. researchgate.net

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Starting Material 1 | Starting Material 2 | Product | Catalyst |

| 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde | 2-acetylthiophene | (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone | aq. KOH |

| 3-methyl-6-acetyl-2(3H)-benzothiazolone | 3,4,5-trimethoxyacetophenone | (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone | aq. KOH or SOCl₂/EtOH |

| 6-acetyl-2(3H)-benzoxazolone | 4-hydroxybenzaldehyde | 6-[3-(4-hydroxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone | Piperidine or KSF Montmorillonite |

Acyl and Alkyl Substitutions

The 6-position of the 2(3H)-benzothiazolone core can undergo various acyl and alkyl substitutions. Direct acylation of 2(3H)-benzothiazolone often leads to a 6-acyl derivative. researchgate.net For instance, 6-benzoyl-2(3H)-benzothiazolone has been synthesized and shows potent analgesic activity. ucl.ac.be

Alkylation at the 3-position can be followed by modifications at the 6-position. For example, 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one was synthesized by reacting 6-acetyl-2-hydroxybenzothiazole with 3-bromopropylamine hydrochloride in the presence of potassium carbonate. nih.govacs.org This derivative was further conjugated with DTPA dianhydride to create a bivalent ligand. nih.govacs.org These substitutions are significant for developing compounds with specific receptor-binding properties. nih.govacs.org

Derivatization at the 2-Position

The 2-position of the 2(3H)-benzothiazolone ring system is another key site for chemical derivatization, allowing for the introduction of various functional groups.

Acylamino and Cyanoacetamido Derivatives

The amino group of 6-amino-2(3H)-benzothiazolone can be derivatized to form acylamino and cyanoacetamido compounds. cymitquimica.com For instance, novel heterocyclic compounds containing a benzothiazole moiety have been synthesized from benzothiazole cyanoacetamide derivatives. researchgate.net These reactions often involve the condensation of the amino group with various reagents to introduce new functionalities.

Novel Synthetic Approaches and Green Chemistry Considerations

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of benzothiazole derivatives. mdpi.com Green chemistry principles are being applied to minimize the use of hazardous solvents and reagents. mdpi.com

One approach involves the condensation reaction of 2-aminobenzenethiol with various carbonyl compounds under milder conditions. mdpi.com For example, the use of catalysts like SnP₂O₇ or even catalyst-free conditions under microwave irradiation have been explored to synthesize benzothiazoles in high yields with short reaction times. mdpi.comconicet.gov.ar Solvent-free reactions and the use of water as a solvent are also gaining prominence. conicet.gov.arscirp.org These methods offer advantages such as high efficiency, operational simplicity, and reduced environmental impact. rsc.org

Purification and Characterization Techniques in Synthetic Research

The purification and characterization of synthesized this compound derivatives are crucial steps to ensure the purity and confirm the structure of the compounds.

Common purification techniques include recrystallization from appropriate solvents like toluene (B28343) or ethanol. mdpi.comucl.ac.be Column chromatography on silica (B1680970) gel is also widely used, with eluent systems such as hexane/acetone. mdpi.com The purity of the final compounds is often checked by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). mdpi.commdpi.com

The structural elucidation of these derivatives relies on a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the chemical structure and connectivity of atoms. mdpi.commdpi.com

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as carbonyl (C=O) and amine (N-H) groups. mdpi.com

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. mdpi.commdpi.com

Elemental Analysis: This provides the percentage composition of elements in the compound, which helps in confirming the molecular formula. researchgate.netmdpi.com

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic techniques are crucial for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For a derivative, 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one, the following NMR data has been reported in D₂O:

¹H NMR (300 MHz, D₂O): Signals appear at δ 1.97–2.06 (m, 2H, CH₂), 3.01 (s, 3H, CH₃), 3.28 (t, J = 4.5 Hz, 2H, CH₂), 3.92 (t, J = 5.1 Hz, 2H, CH₂), 4.06 (t, J = 2.1 Hz, 2H, NH₂), 7.13–7.16 (dd, J = 6.6 Hz, 1H, CH), and 7.72–7.75 (d, J = 4.2 Hz, 2H, 2CH). acs.org

¹³C NMR (75 MHz, D₂O): Resonances are observed at δ 26.0 (CH₃), 36.5 (CH₂), 39.9 (CH₂), 51.6 (CH₂), 111.4 (CH), 122.3 (CH), 123.3 (CH), 127.9 (quaternary C), 131.7 (quaternary C), 140.2 (quaternary C), 172.9 (CO), and 200.9 (CO). acs.org

In another study involving a chalcone derivative, (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone, NMR spectra were recorded in DMSO-d₆ on a 500 MHz instrument. mdpi.com

Interactive Table: ¹H and ¹³C NMR Data for 6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one

| ¹H Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | ¹³C Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|---|---|

| 1.97–2.06 | m | 2H | CH₂ | 26.0 | CH₃ |

| 3.01 | s | 3H | CH₃ | 36.5 | CH₂ |

| 3.28 | t | 2H | CH₂ | 39.9 | CH₂ |

| 3.92 | t | 2H | CH₂ | 51.6 | CH₂ |

| 4.06 | t | 2H | NH₂ | 111.4 | CH |

| 7.13–7.16 | dd | 1H | Ar-CH | 122.3 | CH |

| 7.72–7.75 | d | 2H | Ar-CH | 123.3 | CH |

| 127.9 | Quaternary C | ||||

| 131.7 | Quaternary C | ||||

| 140.2 | Quaternary C | ||||

| 172.9 | CO | ||||

| 200.9 | CO |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In a study of chalcones derived from 3-methyl-6-acetyl-2(3H)-benzothiazolone, the IR spectra showed characteristic stretching bands for the cyclic and ketone C=O groups at approximately 1656 cm⁻¹ and 1644 cm⁻¹, respectively. mdpi.com For this compound itself, the IR spectrum (in nujol) displays a lactam C=O stretch at 1700 cm⁻¹ and a ketone C=O stretch at 1650 cm⁻¹. researchgate.net

Interactive Table: IR Absorption Frequencies for this compound and a Derivative

| Compound | Functional Group | Absorption Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | Lactam C=O | 1700 | researchgate.net |

| Ketone C=O | 1650 | researchgate.net | |

| (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone | Cyclic C=O | ~1656 | mdpi.com |

| Ketone C=O | ~1644 | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. For 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one, the calculated exact mass [M+H]⁺ is 250.0776, with a found value of 250.9 from ESI-MS(+) and 250.0072 from HR-MS. acs.org The purity of related chalcone derivatives has been confirmed by GC-MS analysis. mdpi.com

Chromatographic Methods (TLC, HPLC)

Chromatographic methods are essential for the separation, identification, and purification of this compound and its derivatives.

Thin-Layer Chromatography (TLC)

TLC is a common technique for monitoring the progress of chemical reactions. For the synthesis of a derivative of this compound, TLC was used with a solvent system of chloroform/methanol (9:1) to track the disappearance of the reactant. acs.org In the synthesis of related chalcones, TLC was performed on silica gel plates (Kieselgel 60 F₂₅₄) with a hexane/acetone (2:1 v/v) eluent. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the purification and purity assessment of compounds. A derivative of this compound, (6-AcBTZ)₂DTPA, was purified by HPLC, resulting in a 91–92% yield. nih.gov The purity of various synthesized benzothiazole derivatives has been confirmed to be between 96.5% and 99.9% using HPLC. tandfonline.com An analytical HPLC system can be used to assess the purity of this compound, with some suppliers reporting a purity of 99%. lookchem.com For 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one, the retention time (r_t) was found to be 4.105 minutes. acs.org

Interactive Table: Chromatographic Data for this compound and its Derivatives

| Method | Stationary Phase | Mobile Phase | Analyte | Details | Reference |

|---|---|---|---|---|---|

| TLC | Silica Gel | Chloroform/Methanol (9:1) | This compound derivative | Reaction monitoring | acs.org |

| TLC | Kieselgel 60 F₂₅₄ | Hexane/Acetone (2:1 v/v) | Chalcone derivatives | Reaction monitoring | mdpi.comresearchgate.net |

| HPLC | Not specified | Not specified | (6-AcBTZ)₂DTPA | Purification, 91-92% yield | nih.gov |

| HPLC | Not specified | Not specified | Benzothiazole derivatives | Purity assessment, 96.5-99.9% | tandfonline.com |

| HPLC | Not specified | Not specified | This compound | Purity assessment, 99% | lookchem.com |

| HPLC | Not specified | Not specified | 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one | Retention time = 4.105 min | acs.org |

Biological Activities and Pharmacological Relevance of 6 Acetyl 2 3h Benzothiazolone and Its Derivatives

Anticancer and Cytotoxic Activities

Derivatives of the 2(3H)-benzothiazolone structure have shown notable potential as anticancer agents. scispace.comresearchgate.net

Inhibition of Cell Proliferation in Cancer Cell Lines

Chalcones derived from 6-acetyl-2(3H)-benzothiazolone have been synthesized and evaluated for their cytotoxic effects. researchgate.net These compounds have demonstrated concentration-dependent cytotoxicity against various tumor cell lines. researchgate.net For instance, certain chalcone (B49325) derivatives of 6-acetyl-2(3H)-benzoxazolone, a closely related analog, were tested against human B cell precursor leukemia (BV-173) and human breast adenocarcinoma (MCF-7 and MDA-MB-231) cell lines, showing cytotoxic effects at micromolar concentrations. researchgate.net

Similarly, a series of new styryl-2(3H)-benzothiazolone analogs, which are derivatives, were tested for their cytotoxic activities in several cell lines, including A549 (lung carcinoma), HT-29 (colon carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov One particular derivative, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, exhibited potent cytotoxic activity. nih.govresearchgate.net This compound also showed significant anti-proliferative activity in combretastatin-A4 resistant cell lines such as HT-29, MDA-MB-231, and MCF-7. nih.govresearchgate.net

Further studies on benzothiazole-piperazine derivatives revealed their cytotoxic potential against a range of cancer cell lines, including colorectal, breast, liver, and leukemia. tandfonline.comtandfonline.com For example, in the HCT-116 colorectal cancer cell line, these derivatives showed 50% growth inhibition (GI50) values in the micromolar range. tandfonline.com

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | EA.hy926 (endothelial) | IC50: 0.13 ± 0.01 µM | nih.gov |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | HT-29 (colon) | IC50: 0.008 ± 0.001 µM | nih.govresearchgate.net |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | MDA-MB-231 (breast) | IC50: 1.35 ± 0.42 µM | nih.govresearchgate.net |

| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | MCF-7 (breast) | IC50: 2.42 ± 0.48 µM | nih.govresearchgate.net |

| Benzothiazole-piperazine derivative (2a) | HCT-116 (colorectal) | GI50: 4.5 µM | tandfonline.com |

| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) | HL60 (leukemia) | IC50: 19.39 µM (48h) | tandfonline.com |

| 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) | U937 (leukemia) | IC50: 3.55 µM (48h) | tandfonline.com |

Microtubule Modulation and Angiogenesis Inhibition

Certain derivatives of 2(3H)-benzothiazolone have been identified as microtubule-modulating agents. nih.govdntb.gov.ua The compound (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, an analog of combretastatin-A4, interferes with microtubule polymerization. nih.govdntb.gov.ua This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase and can induce multipolar spindles, ultimately promoting cell death. nih.govresearchgate.net

The anti-angiogenic effects of these compounds are also significant. nih.govdntb.gov.ua Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The aforementioned derivative, 26Z, has been shown to inhibit vasculogenesis and disrupt pre-existing vasculature. nih.govresearchgate.net It achieves this by interfering with key processes in endothelial cells, such as invasion, migration, and proliferation. nih.gov

Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. frontiersin.org Benzothiazole (B30560) derivatives have been shown to induce apoptosis in various cancer cells. frontiersin.orgresearchgate.net For example, 2-(4-Aminophenyl)benzothiazoles can cause the formation of DNA adducts, which in turn trigger apoptosis. tandfonline.comtandfonline.com

A newly synthesized derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to inhibit the growth and induce programmed cell death in human leukemia HL60 and U937 cells. nih.gov The mechanism of apoptosis induction by AMBAN involves the intrinsic mitochondrial pathway. nih.gov This is characterized by an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases 9 and 3. nih.gov Furthermore, the activation of p38 MAPK is also associated with the apoptotic activity of this compound. nih.gov

Anti-inflammatory and Analgesic Properties

The 2(3H)-benzothiazolone ring is a core structure in compounds exhibiting significant anti-inflammatory and analgesic activities. researchgate.netcloudfront.netresearchgate.net

Derivatives of 6-acyl-2-benzothiazolinone have been synthesized and screened for their in vivo analgesic and anti-inflammatory effects. cloudfront.net For instance, (6-acyl-2-benzothiazolinon-3-yl)acetamide and propanamide derivatives have been shown to alleviate induced pain and suppress inflammation in animal models. cloudfront.net Propanoic acid derivatives of 6-acyl-2-benzothiazolinones generally exhibit higher analgesic and anti-inflammatory activities compared to their acetic acid counterparts. researchgate.net One such derivative, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid, displayed the highest activity in its series. researchgate.net

Furthermore, 6-benzoyl-2(3H)-benzothiazolone has been identified as a potent analgesic agent in several in vivo tests, with its efficacy being superior to acetylsalicylic acid. ucl.ac.be

Inhibition of COX-2

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. neu.edu.tr Some benzothiazole derivatives have been investigated for their COX inhibitory activity. researchgate.net For example, certain benzo[d]thiazol-2-amine derivatives have shown significant inhibitory action against both COX-1 and COX-2 enzymes. eco-vector.com The selective inhibition of COX-2 over COX-1 is a desirable trait as it may lead to reduced gastrointestinal side effects.

Antioxidant and Radioprotective Effects

The 2(3H)-benzothiazolone heterocycle is known to possess antioxidant properties, which are often mediated by its ability to scavenge free radicals. researchgate.netucl.ac.be

Some benzothiazole derivatives have demonstrated antioxidant and radioprotective effects. researchgate.net For instance, one study reported on a 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone analogue that displayed significant antioxidant activity and was able to decrease the production of reactive oxygen species. scispace.comwiley.comjddtonline.info The synthesis and characterization of new compounds derived from benzothiazoles have also included evaluations of their radioprotective activity in mice, with some showing potential as good radioprotectors. scispace.comwiley.comjddtonline.info

Antimicrobial Activities

Benzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens. medipol.edu.trresearchgate.netscispace.comwiley.com

Antibacterial Activity

Derivatives of this compound have been investigated for their antibacterial properties. For instance, N-(6-arylbenzo[d]thiazole-2-yl)acetamide derivatives have been tested against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Shigella dysenteriae, Salmonella typhi) bacteria. mdpi.com The presence of electron-withdrawing groups on the aryl moiety of these molecules is thought to contribute to their potent antibacterial activities. mdpi.com

In another study, 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives were synthesized and evaluated. medipol.edu.tr Compounds with small substituents at the 4th position or non-substituted derivatives were found to be active against Staphylococcus aureus. medipol.edu.tr Furthermore, some benzothiazole derivatives have shown promising activity against resistant bacterial strains. For example, compounds 5, 8, and 15, along with compound 6, were found to be more potent against MRSA, P. aeruginosa, and E. coli than the standard drug ampicillin. researchgate.net The most sensitive bacterium was identified as S. Typhimurium, while S. aureus was the most resistant. researchgate.net The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 0.008 to 0.24 mg/mL. researchgate.net

The following table summarizes the antibacterial activity of selected N-(6-arylbenzo[d]thiazole-2-yl)acetamide derivatives at a concentration of 40 μg/mL.

| Compound | E. coli | P. aeruginosa | S. dysenteriae | S. typhi |

| 2b | 10.34 ± 0.6 | 13.54 ± 0.6 | 11.54 ± 0.6 | 12.54 ± 0.6 |

| 3a | 11.23 ± 0.1 | 10.32 ± 0.1 | 12.32 ± 0.1 | 13.32 ± 0.1 |

| 3b | 10.65 ± 0.5 | 11.65 ± 0.5 | 10.65 ± 0.5 | 12.65 ± 0.5 |

| 3c | 12.34 ± 0.4 | 11.34 ± 0.4 | 11.34 ± 0.4 | 10.34 ± 0.4 |

| 3d | 10.87 ± 0.3 | 10.87 ± 0.3 | 12.87 ± 0.3 | 11.87 ± 0.3 |

| 3e | 11.45 ± 0.2 | 12.45 ± 0.2 | 11.45 ± 0.2 | 10.45 ± 0.2 |

| 3f | 10.76 ± 0.8 | 7.54 ± 0.6 | 12.76 ± 0.8 | 11.76 ± 0.8 |

| 3g | 11.21 ± 0.4 | 12.21 ± 0.4 | 10.21 ± 0.4 | 13.21 ± 0.4 |

| 3h | 10.43 ± 0.1 | 11.43 ± 0.1 | 12.43 ± 0.1 | 11.43 ± 0.1 |

| Data is presented as mean zone of inhibition (mm) ± standard deviation. |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. researchgate.netmdpi.com For instance, a derivative containing an electron-withdrawing acetyl group on the 2-position of a phenyl ring (compound 6h) demonstrated significant inhibition of mycelial growth for Fusarium graminearum, Fusarium solani, and Colletotrichum gloeosporioides, with IC50 values of 23.39, 15.55, and 29.61 μg/mL, respectively. mdpi.com

In another study, 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives were tested against various Candida species. medipol.edu.tr Compounds 8, 9, and 11 showed notable antifungal activity against Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which is comparable to the standard drug fluconazole. medipol.edu.tr Compounds 6, 7, and 10 also exhibited moderate activity against C. parapsilosis with MIC values ranging from 8 to 16 µg/mL. medipol.edu.tr

Neurological and Central Nervous System Applications

Derivatives of this compound have shown significant promise in the field of neuroscience, particularly as ligands for serotonin (B10506) receptors and as inhibitors of acetylcholinesterase. nih.govacs.orgmdpi.comresearchgate.net

Serotonin Receptor Ligand Interactions (5-HT1A, 5-HT6, 5-HT7)

Benzothiazolone derivatives have been identified as having high selectivity and affinity for 5-HT1A and 5-HT7 serotonin receptors. nih.govacs.org This is attributed to their ability to form hydrogen bonds and engage in hydrophobic interactions with these receptors. nih.govacs.org The structural similarity between 5-HT1A and 5-HT7 receptors often leads to cross-reactivity with ligands. nih.govacs.org

Modifications at the 3- and 6-positions of the benzothiazolone scaffold have been a key strategy in developing selective ligands for various receptors, including 5-HT1A and 5-HT6. nih.govacs.org For example, a homobivalent ligand, (6-AcBTZ)2DTPA, was developed from a 6-acetyl-3-propyl-2(3H)-benzothiazolone scaffold and showed nanomolar binding affinity for both 5-HT1A and 5-HT7 receptors. nih.govacs.org Computational studies have supported the potential of these bivalent ligands to exhibit enhanced selectivity and affinity for their target receptors. acs.org

Acetylcholinesterase Inhibition

Derivatives of benzothiazolone have been investigated as inhibitors of cholinesterases, enzymes that are critical in the pathology of Alzheimer's disease. mdpi.comnih.govacs.org Several studies have synthesized and evaluated benzothiazolone derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net

In one study, a series of thirteen benzothiazolone derivatives were synthesized, with most showing greater inhibitory activity against BChE than AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC50 value of 1.21 μM. mdpi.com Another compound, M2, demonstrated a high selectivity index for BChE over AChE. mdpi.com Kinetic studies revealed that M13 acts as a reversible noncompetitive inhibitor of BChE. mdpi.com

Another study reported on novel benzothiazole and benzo mdpi.comnih.govoxazin-3(4H)-one derivatives, where compounds 6d and 6f showed significant AChE inhibitory activity with IC50 values of 32.00 and 25.33 μg/mL, respectively. nih.govacs.org Molecular docking studies suggest these compounds have the potential to interact with key amino acid residues in the active site of AChE. nih.govacs.org

The table below presents the cholinesterase inhibitory activities of selected benzothiazolone derivatives.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | BChE/AChE Selectivity Index |

| M1 | > 50 | 25.43 ± 1.25 | > 1.97 |

| M2 | 40.01 ± 2.11 | 1.38 ± 0.11 | 28.99 |

| M3 | > 50 | 12.35 ± 0.78 | > 4.05 |

| M4 | > 50 | 2.54 ± 0.19 | > 19.69 |

| M5 | 45.12 ± 2.54 | 2.87 ± 0.15 | 15.72 |

| M6 | > 50 | 2.65 ± 0.21 | > 18.87 |

| M7 | > 50 | 3.54 ± 0.26 | > 14.12 |

| M8 | > 50 | 4.58 ± 0.34 | > 10.92 |

| M9 | > 50 | > 50 | - |

| M10 | > 50 | 28.74 ± 1.54 | > 1.74 |

| M11 | > 50 | 4.87 ± 0.41 | > 10.27 |

| M12 | > 50 | 3.69 ± 0.29 | > 13.55 |

| M13 | 5.03 ± 0.37 | 1.21 ± 0.09 | 4.16 |

| Tacrine | 0.21 ± 0.02 | 0.15 ± 0.01 | 1.40 |

| Data is presented as mean ± standard deviation. |

Anticonvulsant Properties

Derivatives of 2(3H)-benzothiazolone have been identified as a promising class of anticonvulsant agents. nih.gov Extensive research has been conducted to synthesize and evaluate various analogs for their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com

A notable study involved the synthesis of a series of 2(3H)-benzothiazolone derivatives, where compounds 43 and 45 emerged as highly potent agents against MES-induced seizures. nih.gov These compounds exhibited significant anticonvulsant activity with ED50 values of 8.7 mg/kg and 7.6 mg/kg, respectively. nih.gov Particularly, compound 45 demonstrated a favorable safety profile in rats with an oral ED50 of 18.6 mg/kg and a protective index greater than 26.9. nih.gov Further investigations revealed that these compounds bind to sigma 1 receptors with high affinity, suggesting a potential mechanism of action. nih.gov

In another study, new benzo[d]thiazole derivatives were synthesized and evaluated for their anticonvulsant effects. mdpi.com Among the tested compounds, 3n and 3q showed the most significant anticonvulsant activity in the MES test, with ED50 values of 46.1 mg/kg and 64.3 mg/kg, respectively. Their protective indices were 6.34 and 4.11, which are comparable to or better than those of established antiepileptic drugs like phenobarbital (B1680315) and valproate. mdpi.com

Furthermore, a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives were synthesized and tested. mdpi.com Compounds 5i and 5j were identified as the most potent, with ED50 values of 50.8 mg/kg and 54.8 mg/kg in the MES test, and 76.0 mg/kg and 52.8 mg/kg in the scPTZ test, respectively, indicating a broad spectrum of anticonvulsant activity. mdpi.com

The anticonvulsant potential of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamide derivatives has also been explored. ekb.eg Compounds 4a , 4b , and 4c were particularly potent in the MES screen, with ED50 values of 58 mg/kg, 64 mg/kg, and 60 mg/kg, respectively. ekb.eg Notably, compound 4a also showed excellent protection in the scPTZ screen with an ED50 of 56 mg/kg. ekb.eg

The following table summarizes the anticonvulsant activity of selected benzothiazole derivatives.

| Compound | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 43 | MES | 8.7 | - | nih.gov |

| 45 | MES | 7.6 | >26.9 (oral, rats) | nih.gov |

| 3n | MES | 46.1 | 6.34 | mdpi.com |

| 3q | MES | 64.3 | 4.11 | mdpi.com |

| 5i | MES | 50.8 | >5.9 | mdpi.com |

| 5j | MES | 54.8 | >5.5 | mdpi.com |

| 4a | MES | 58 | >5.17 | ekb.eg |

| 4a | scPTZ | 56 | >5.35 | ekb.eg |

Antianxiety and Antipsychotic Properties

The therapeutic potential of 6-acyl-2(3H)-benzothiazolone derivatives extends to the treatment of anxiety and psychosis. acs.org Research has indicated that certain 6-acyl-3-alkyl-2(3H)-benzothiazolone derivatives exhibit promising antianxiety and antipsychotic properties. acs.org These effects are believed to be mediated through their interaction with serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. acs.org The structural modifications at the 6-acyl and 3-alkyl positions of the benzothiazolone core play a crucial role in modulating the receptor binding affinity and pharmacological response. acs.org The development of such compounds highlights the versatility of the benzothiazolone scaffold in designing ligands for central nervous system disorders.

Other Biological Activities

The benzothiazole scaffold has been investigated for its potential in developing anti-ulcer agents. The mechanism of action for many anti-ulcer drugs involves the inhibition of the H+/K+-ATPase proton pump. ufv.br A quantitative structure-activity relationship (QSAR) study on a series of benzo[d]thiazole derivatives as H+/K+-ATPase inhibitors has shown a strong correlation between the structural properties of these compounds and their anti-ulcer activity. ufv.br This suggests that the benzothiazole nucleus is a viable pharmacophore for designing novel proton pump inhibitors.

Furthermore, studies on structurally related thiazole (B1198619) derivatives have demonstrated their potential anti-ulcerogenic effects. For instance, the evaluation of newly synthesized thiazole derivatives derived from androstenedione (B190577) showed significant anti-ulcer activity in preclinical models. nih.gov While direct studies on this compound for anti-ulcer activity are limited, the activity of related benzothiazole and thiazole derivatives suggests a promising area for future research.

Benzothiazole derivatives have emerged as a significant class of compounds with potent anti-HIV activity. nih.govmdpi.com These derivatives target various stages of the HIV replication cycle, with many acting as inhibitors of key viral enzymes such as reverse transcriptase and protease. nih.gov

Several studies have reported the synthesis and in vitro evaluation of novel benzothiazole derivatives against HIV-1. For example, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and showed moderate to potent activity against wild-type HIV-1. nih.gov Among these, compound 6v was identified as the most promising, with an EC50 value of less than 7 µg/mL. nih.gov

Another approach has been the molecular hybridization of the benzothiazole moiety with other bioactive pharmacophores to enhance antiviral potency. nih.gov This has led to the development of various hybrid analogues with remarkable in vitro anti-HIV potential. nih.gov For instance, certain benzothiazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

Research has also focused on developing benzothiazole-based HIV-1 capsid inhibitors with improved metabolic stability. bohrium.com By modifying the structure of a lead compound, researchers identified potent compounds like 7u , which displayed significantly greater metabolic stability in human liver microsomes compared to the parent compound. bohrium.com

The table below presents the anti-HIV activity of selected benzothiazole derivatives.

| Compound | Target | EC50 | Reference |

| 6v | Wild-type HIV-1 | <7 µg/mL | nih.gov |

| 7u | HIV-1 | - | bohrium.com |

| 27 | HIV Reverse Transcriptase | 0.34 µmol/l (IC50) | nih.gov |

The benzothiazole nucleus is a key structural motif in the development of new antitubercular agents, showing efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. researchgate.netrsc.orgnih.gov

A study on novel benzothiazole (BNTZ) derivatives identified compounds with significant antitubercular activity. researchgate.netnih.gov For instance, a BNTZ compound containing an isoquinoline (B145761) nucleus (BNTZ 9 ) showed remarkable activity at 8 µg/mL against both the H37Rv strain and multi-drug resistant strains. researchgate.netnih.gov Another derivative with a naphthalene (B1677914) nucleus (BNTZ 2 ) was active at 6 µg/mL against the H37Rv strain. researchgate.netnih.gov

The synthesis of benzothiazole-containing azetidinone derivatives has also yielded potent antitubercular compounds. dergipark.org.tristanbul.edu.tr In one study, compound A6 exhibited significant activity against M. tuberculosis H37Rv, comparable to the reference drugs isoniazid (B1672263) and rifampicin. dergipark.org.tristanbul.edu.tr The presence of certain substituents, such as a methoxy (B1213986) group on the phenyl ring attached to the azetidinone nucleus, was found to enhance antitubercular potency, likely by increasing the compound's hydrophobicity and penetration of the mycobacterial cell wall. dergipark.org.tr

Furthermore, the evaluation of acetamide-linked benzothiazole derivatives and benzothiazolylpyrimidine-5-carboxamides has revealed compounds with good to moderate antitubercular activity. rsc.orgnih.gov For example, compounds 7a and 7g from the latter series showed better activity than isoniazid, with a potential mechanism involving the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. nih.gov

The following table summarizes the antitubercular activity of selected benzothiazole derivatives.

| Compound | Strain | MIC (µg/mL) | Reference |

| BNTZ 2 | M. tuberculosis H37Rv | 6 | researchgate.netnih.gov |

| BNTZ 9 | M. tuberculosis H37Rv & MDR strains | 8 | researchgate.netnih.gov |

| A6 | M. tuberculosis H37Rv | - | dergipark.org.tristanbul.edu.tr |

| 7a | M. tuberculosis H37Rv | - | nih.gov |

| 7g | M. tuberculosis H37Rv | - | nih.gov |

Structure Activity Relationship Sar and Lead Optimization

Key Structural Features Influencing Biological Activity

The acetyl group at the C-6 position of the benzothiazolone ring is a critical determinant of the compound's biological profile. This functional group is noted for its metabolic stability in human serum, which can enhance the circulation time of the molecule. acs.orgnih.gov The introduction of an acetyl group can also influence the molecule's hydrophilicity. For instance, the log P value of an acetylated derivative was found to be lower than its non-acetylated counterpart, indicating increased hydrophilicity due to the acetyl group's presence. acs.orgnih.gov In the context of designing ligands for serotonin (B10506) receptors, the acetyl group has been a key component in modifications aimed at improving receptor binding and localization in specific brain regions. acs.orgnih.gov Furthermore, placing a propionyl group, which is structurally similar to an acetyl group, at the sixth position of the benzothiazolone ring has been shown to slightly improve the affinity and selectivity of compounds for the σ-1 receptor subtype. nih.gov

Substitutions at the C-2, C-3, and C-6 positions of the benzothiazolone ring are pivotal in modulating the biological activity of its derivatives. researchgate.netbenthamscience.comjyoungpharm.org

C-2 Position: The C-2 position is frequently targeted for modification. For example, the introduction of aryl substitutions at this position plays a crucial role in the anticancer and solubility properties of the compounds. researchgate.net In the development of antitubercular agents, substitutions at the C-2 and C-6 positions have been identified as key for activity. benthamscience.com

C-3 Position: The C-3 position is often modified with alkylamine functionalities. These modifications are crucial for high receptor-binding affinities. acs.orgnih.gov In a series of styryl-2(3H)-benzothiazolone analogs of combretastatin-A4, N-methylation at the C-3 position was a key synthetic step. nih.gov

C-6 Position: The C-6 position, often bearing the acetyl group in the parent compound, is a site where various acyl, sulfonyl, or alkyl groups have been introduced. acs.orgnih.gov These substitutions have led to the development of selective ligands for various receptors, including 5-HT1A, 5-HT6, D2, and σ1 receptors. acs.orgnih.gov In some studies, the presence of a propionyl or butyryl substitution at the aryl ring, which can be considered a modification related to the C-6 position, resulted in higher affinity for the σ-1 receptor subtype. nih.gov

The interplay of substitutions at these positions is complex and often synergistic. For instance, in a study of σ receptor ligands, a propionyl substitution on the aryl ring combined with a specific linker and alkylamine ring size led to a compound with high affinity for the σ-1 subtype and significant selectivity over the σ-2 subtype. nih.gov

For derivatives of 6-Acetyl-2(3H)-benzothiazolone that are designed to interact with specific receptors, the length of the linker connecting the benzothiazolone core to a terminal amine and the size of that alkylamine ring are critical parameters. nih.govsemanticscholar.org

Linker Length: The length of the linker arm has a demonstrable effect on receptor subtype selectivity. In one study, increasing the linker length from two to five carbons resulted in a marginal change in affinity for the σ-1 receptor subtype but a significant increase in affinity for the σ-2 subtype. nih.gov Conversely, analogs with a shorter chain length often exhibited higher affinity for the σ-1 subtype. nih.gov For histamine (B1213489) H3 receptor ligands, spacers of three and five carbons between the basic amine and an ether oxygen generally provided higher affinity than those with two or four carbons. semanticscholar.org

Alkylamine Ring Size: The size of the alkylamine ring is a key factor in determining receptor affinity. For σ receptor ligands, replacing an azepane ring with a smaller pyrrolidine (B122466) ring led to reduced affinity for both σ-1 and σ-2 receptor subtypes. nih.gov In another study on histamine H3 receptor affinity, an azepane ring derivative showed the highest affinity, possibly due to increased lipophilicity. semanticscholar.org

| Compound Modification | Effect on Receptor Affinity/Selectivity | Receptor Target | Source |

|---|---|---|---|

| Increase in linker arm length (n=2 to n=5) | Marginal change in σ-1 affinity, significant increase in σ-2 affinity | Sigma (σ) Receptors | nih.gov |

| Shorter chain length | Higher affinity for σ-1 subtype | Sigma (σ) Receptors | nih.gov |

| Replacement of azepane ring with pyrrolidine ring | Reduced affinity for both σ-1 and σ-2 subtypes | Sigma (σ) Receptors | nih.gov |

| 3- and 5-carbon spacers | Higher affinity compared to 2- and 4-carbon spacers | Histamine H3 Receptor | semanticscholar.org |

| Azepane ring as basic part | Highest affinity towards H3R | Histamine H3 Receptor | semanticscholar.org |

Influence of Substitutions at C-2, C-3, and C-6 Positions

Design Principles for Enhanced Efficacy and Selectivity

The design of more effective and selective this compound derivatives is guided by several key principles derived from extensive SAR studies. A primary strategy involves the modification of aryl substitution. For example, changing an aryl substitution from a propyl to a propionyl group can dramatically decrease affinity for the σ-2 receptor with only a marginal change in σ-1 affinity, thus enhancing selectivity. nih.gov

Another principle is the strategic use of electron-donating and electron-withdrawing groups. In the context of anticancer agents, the introduction of an electron-withdrawing group like fluorine or an electron-donating group like a methoxy (B1213986) group at specific positions on a phenyl ring attached to the benzothiazole (B30560) core can significantly impact activity. researchgate.net For antiproliferative hybrids targeting VEGFR-2 and BRAF kinase, the incorporation of a hydrophobic tail from sorafenib (B1663141) into the structure yielded highly potent anticancer candidates. mdpi.com

Furthermore, the planarity of the benzothiazole structure is considered a salient feature for its interaction with DNA, a key mechanism for some of its anticancer effects. researchgate.net The synthesis of bivalent ligands, where two benzothiazolone pharmacophores are linked, represents another design strategy to enhance receptor binding and selectivity, particularly for serotonin receptors. acs.orgnih.gov

Computational Approaches in SAR Studies

Computational chemistry has become an integral tool in understanding the SAR of this compound derivatives. These methods provide insights into the molecular interactions that govern biological activity, thereby guiding the rational design of new compounds.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method has been widely applied to study the interactions of benzothiazolone derivatives.

For instance, docking studies have been used to investigate the binding of novel benzothiazole derivatives to the urease enzyme, revealing that these compounds bind to the non-metallic active site. mdpi.com In another study, docking simulations of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives (structurally related to benzothiazolones) with the PI3Kα kinase domain demonstrated that the scaffold forms hydrogen bonds with key amino acid residues, fitting the fingerprint of active inhibitors. nih.gov

Docking studies have also elucidated the binding modes of benzothiazolone derivatives with serotonin receptors. acs.org These simulations can predict binding affinities (often expressed as a G-Score) and identify crucial interactions, such as hydrogen bonds, that are necessary for high-affinity binding. acs.org For example, a docking study revealed that the carbonyl oxygen of the benzothiazolone ring can form a hydrogen bond with a threonine residue in the 5-HT1A receptor. acs.org

| Compound Class | Target | Key Findings from Docking | Source |

|---|---|---|---|

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease Enzyme | Bind to the non-metallic active site; H-bonding is important for inhibition. | mdpi.com |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | PI3Kα Kinase Domain | Forms H-bonds with key residues (K802, Y836, E849, V851, etc.). | nih.gov |

| Acetylated Benzothiazolone Bivalent Ligand | 5-HT1A/7 Receptors | Carbonyl oxygen of the BTZ ring forms an H-bond with Thr288. | acs.org |

| Benzothiazole derivatives | DHPS Enzyme | Investigated binding modes to understand antimicrobial activity. | mdpi.com |

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular properties, and reactivity of chemical compounds. scirp.orgscirp.org For benzothiazole derivatives, DFT calculations, often using the B3LYP functional, provide critical insights into their behavior at a molecular level. scirp.orgscirp.orgacs.org

Studies on related benzothiazole structures reveal how substituents influence the molecule's electronic properties. africaresearchconnects.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). africaresearchconnects.commdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap generally signifies higher reactivity. scirp.orgscirp.org For instance, in a study of various benzothiazole derivatives, 2-SCH3_BTH was found to be the most reactive due to the lowest ΔE, while 2-OH_BTH was the most stable with the highest ΔE. scirp.orgscirp.org

Molecular Electrostatic Potential (MEP) maps, also generated through DFT, are vital for understanding molecular interactions. scirp.orgscirp.org These maps visualize the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack, which is fundamental for predicting how the molecule will interact with biological targets. scirp.orgscirp.org

For this compound, the acetyl group at the 6-position acts as an electron-withdrawing group, which would be expected to influence the electron distribution across the benzothiazole ring system. This, in turn, affects its HOMO-LUMO gap and MEP, modulating its reactivity and potential for forming hydrogen bonds or other noncovalent interactions with protein targets. scirp.orgresearchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors Calculated via DFT for Benzothiazole Derivatives. scirp.orgscirp.org

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Represents the electron-donating ability. |

| LUMO Energy | ELUMO | Represents the electron-accepting ability. |

| Energy Gap | ΔE | (ELUMO - EHOMO); indicates chemical reactivity and stability. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2; measures resistance to change in electron distribution. |

| Chemical Softness | S | 1/η; inverse of hardness, indicates reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2; measures the power to attract electrons. |

| Electrophilicity Index | ω | μ²/2η (where μ is the chemical potential); measures the energy stabilization when the system acquires additional electronic charge. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. wjahr.com For drug discovery, MD simulations provide insights into the stability of a ligand-protein complex, conformational changes, and the nature of binding interactions in a dynamic, solvated environment. wjahr.combiointerfaceresearch.comfrontiersin.org

In the context of benzothiazole derivatives, MD simulations have been employed to assess the stability of these compounds when bound to their target proteins. biointerfaceresearch.comnih.gov For example, simulations of benzothiazole-thiazole hybrids designed as p56lck inhibitors were used to understand the structural requirements for enzyme inhibition. biointerfaceresearch.com Similarly, MD simulations lasting up to 200 nanoseconds were used to confirm the stability of newly designed benzothiazole compounds targeting the p53-MDM2 interaction in breast cancer. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can confirm the stability of the complex. frontiersin.org

For this compound, MD simulations would be crucial to evaluate its dynamic behavior within the binding site of a target receptor, such as the serotonin 5-HT1A or 5-HT7 receptors, for which benzothiazolone derivatives have shown affinity. acs.org These simulations can reveal how the acetyl group and the lactam moiety of the benzothiazolone core interact with specific amino acid residues, and whether these interactions are stable over time, thus validating the binding mode predicted by molecular docking. acs.orgwjahr.com

Lead Compound Identification and Optimization Strategies

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry and is often used in the design and optimization of lead compounds targeting various diseases. researchgate.netnih.gov Optimization strategies typically focus on enhancing efficacy, improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and ensuring chemical accessibility. nih.gov

High-Throughput Screening (HTS) in Lead Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries to identify "hits"—compounds that show activity against a specific biological target. conicet.gov.armdpi.com Benzothiazole derivatives are frequently included in these screening libraries due to their wide range of biological activities. lifechemicals.comnih.gov

However, the benzothiazole core has also been identified as a potential Pan Assay Interference Compound (PAINS), which are compounds that can appear as frequent hitters in HTS campaigns due to non-specific activity or assay interference, such as fluorescence quenching or thiol reactivity. bris.ac.ukacs.orgnih.gov Therefore, hits containing this scaffold require careful validation through secondary and orthogonal assays to confirm their mode of action and rule out artifacts. acs.orgnih.gov While there is no specific mention in the search results of this compound being part of a specific HTS campaign, focused libraries of benzothiazole derivatives have been synthesized and screened for various activities, including inhibition of β-glucuronidase and flavivirus helicase. nih.govnih.gov

Rational Drug Design Approaches

Rational drug design uses the knowledge of a biological target's structure and function to design and optimize new drug candidates. researchgate.netnih.gov This approach is heavily utilized for benzothiazole derivatives. acs.orgtandfonline.com

One common strategy is bioisosteric replacement, where a part of a known active molecule is replaced with a structurally similar group to improve properties. acs.orgtandfonline.com For example, a benzoxazole (B165842) core in a tubulin inhibitor was replaced with a benzothiazole to create new potent anticancer agents. tandfonline.com

Structure-based design, guided by X-ray crystallography and molecular docking, is another key strategy. acs.org For DNA gyrase inhibitors based on the benzothiazole scaffold, crystal structures of the compounds bound to the enzyme's ATP-binding pocket guided the rational design of new analogs with improved properties, such as enhanced solubility and reduced plasma protein binding. acs.org Modifications have included replacing a phenyl ring with aza-heterocycles or introducing substituents to disrupt planarity and improve solubility. acs.org

In the case of this compound, it has been used as a key pharmacophore in the rational design of a radioligand for serotonin 5-HT1A and 5-HT7 receptors. acs.org The design choice was based on previous findings that 6-acyl-3-alkyl-2(3H)-BTZ derivatives showed promising receptor binding and metabolic stability. acs.org The acetyl group at the 6-position and an alkylamine at the 3-position were key features for achieving high affinity and facilitating conjugation to a chelator for radiolabeling. acs.org

Pharmacological Mechanisms and Molecular Targets

Enzyme Inhibition

The benzothiazolone core is a "privileged scaffold" in medicinal chemistry, and its derivatives have been widely studied for their enzyme inhibitory potential. mdpi.com While direct studies on 6-Acetyl-2(3H)-benzothiazolone are specific in some areas, research on closely related analogues provides significant insight into its potential inhibitory profile against several classes of enzymes.

Carbonic Anhydrase (CA)

Derivatives of the parent heterocycle show notable inhibition of carbonic anhydrase isoforms. For instance, a series of chalcones derived from the related 6-acetyl-2(3H)-benzoxazolone scaffold were tested for their inhibitory effects against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov These compounds displayed IC₅₀ values ranging from 29.74 to 69.57 µM for hCA I and 18.14 to 48.46 µM for hCA II. nih.gov Furthermore, benzothiazole-sulfonamide derivatives have been developed as potent inhibitors of tumor-associated carbonic anhydrase isoforms like hCA IX. researchgate.net

Cyclooxygenase-2 (COX-2)

The anti-inflammatory potential of benzothiazolone derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes. Studies on related compounds suggest a potential for COX-2 inhibition. For example, 6-Chlorobenzo[d]thiazol-2(3H)-one, a structurally similar compound, has demonstrated selective inhibition of COX-2 over COX-1. Hybrid molecules incorporating the benzothiazole (B30560) ring with other pharmacophores, such as pyrazolone (B3327878), have yielded potent and selective COX-2 inhibitors with IC₅₀ values in the sub-micromolar range, comparable to or better than the standard drug celecoxib. mdpi.com Other synthetic strategies have also produced benzothiazole derivatives with significant COX-2 inhibitory activity and promising anti-inflammatory effects. mdpi.comnih.gov

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Benzothiazolone derivatives are recognized for their ability to inhibit cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov A study on various benzothiazolone derivatives revealed that most compounds were more effective against butyrylcholinesterase (BChE) than acetylcholinesterase (AChE). mdpi.com One derivative, M13, which features a modification at the 6-position, was identified as a potent, reversible, and noncompetitive BChE inhibitor with an IC₅₀ value of 1.21 µM and a Kᵢ value of 1.14 µM. mdpi.com Docking simulations indicated that the benzothiazolone group of this derivative forms crucial π-π interactions within the enzyme's active site. mdpi.com Other research has consistently shown that compounds carrying the benzothiazolone skeleton possess significant cholinesterase inhibitory effects. mdpi.comacs.orgresearchgate.netresearchgate.net

Table 1: Cholinesterase Inhibition by Benzothiazolone Derivative M13 This table is based on data for a related derivative, not this compound itself.

| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 5.03 | - | - |

| Butyrylcholinesterase (BChE) | 1.21 | Noncompetitive | 1.14 ± 0.21 |

Data sourced from a study on benzothiazolone derivatives. mdpi.com

Receptor Binding and Modulation

The 6-acetyl group plays a significant role in the interaction of benzothiazolone derivatives with specific receptors, particularly serotonin (B10506) receptors.

Serotonin Receptors (5-HT)

The benzothiazolone (BTZ) scaffold is known for its high selectivity and affinity for 5-HT₁ₐ and 5-HT₇ receptors, attributed to its capacity for hydrogen bonding and hydrophobic interactions. acs.org Research has focused on 6-acyl-3-alkyl-2(3H)-BTZ derivatives, which have shown promising results for better receptor binding. acs.orgnih.gov

Specifically, a derivative of this compound, named (6-AcBTZ)₂DTPA, was designed and synthesized as a bivalent ligand to target 5-HT₁ₐ and 5-HT₇ receptors. acs.org The inclusion of the 6-acetyl group was a strategic choice, leveraging the metabolic stability of the acetyl function to potentially increase circulation time and enhance receptor binding affinity. acs.orgnih.gov This line of research suggests that the 6-acetyl modification on the benzothiazolone core is a key determinant for high-affinity binding to serotonin receptor subtypes. acs.org

Interaction with Cellular Pathways

This compound and its analogues can exert significant effects on fundamental cellular processes, including microtubule assembly and cell proliferation, which are often interconnected.

Microtubule Dynamics

Microtubules are essential for cell division, motility, and shape maintenance. nih.gov Compounds that disrupt microtubule dynamics are potent anticancer agents. nih.govsemanticscholar.org Several studies have identified benzothiazole derivatives as effective microtubule-modulating agents. nih.govmdpi.com For example, a series of styryl-2(3H)-benzothiazolones were developed as analogues of the natural tubulin inhibitor combretastatin-A4. nih.govresearchgate.net One such compound, (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, was found to be a potent microtubule-modulating agent that disrupts the formation of new blood vessels (vasculogenesis). nih.govresearchgate.net Treatment with this derivative led to cell cycle arrest in the G2/M phase and the formation of abnormal mitotic spindles, ultimately promoting cell death. nih.gov This indicates that the benzothiazolone scaffold can be effectively utilized to design potent tubulin polymerization inhibitors. mdpi.comtandfonline.com

Cell Proliferation

By interfering with microtubule dynamics, benzothiazolone derivatives can inhibit cell proliferation, a hallmark of their anticancer potential. The cytotoxic effects of these compounds have been demonstrated across various cancer cell lines. nih.govresearchgate.net Chalcones derived from 6-acetyl-2(3H)-benzoxazolone and this compound exhibit concentration-dependent cytotoxic effects at micromolar concentrations against human leukemia and breast adenocarcinoma cell lines. researchgate.net Similarly, the related compound 6-Chlorobenzo[d]thiazol-2(3H)-one has shown significant antiproliferative activity in human epidermoid carcinoma (A431) and lung carcinoma (A549) cells. These findings underscore the role of the 6-substituted benzothiazolone structure as a pharmacophore for developing antiproliferative agents.

Mechanisms of Antioxidant Action

The benzothiazolone heterocycle is endowed with antioxidant properties, which are primarily mediated through its ability to act as a radical scavenger. ucl.ac.beresearchgate.net

Radical Scavenging

Free radicals and other reactive oxygen species (ROS) can cause cellular damage, and antioxidants protect against this by neutralizing them. derpharmachemica.com The antioxidant activity of benzothiazole derivatives has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netderpharmachemica.com In the DPPH assay, an antioxidant molecule reduces the stable DPPH free radical, a process that can be measured by a color change from deep violet to pale yellow. derpharmachemica.commdpi.com Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. derpharmachemica.com Studies on various benzothiazole derivatives confirm their significant radical scavenging potential, identifying this as a key mechanism of their antioxidant action. researchgate.netderpharmachemica.com

Advanced Research Techniques and Methodologies

In Vitro Pharmacological Evaluation Assays

A battery of in vitro assays is fundamental to elucidating the pharmacological profile of 6-Acetyl-2(3H)-benzothiazolone derivatives. These assays provide crucial preliminary data on the compound's biological effects at a cellular and molecular level.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cell viability. nih.govresearchgate.net This assay was employed to determine the impact of various benzothiazole (B30560) derivatives on different cancer cell lines. For instance, some novel benzothiazole-based imidazole (B134444) derivatives were evaluated against C6 (rat glioma) and HepG2 (human liver) cancer cell lines, with some compounds demonstrating significant cytotoxic activity. medipol.edu.tr In another study, chalcones derived from 2(3H)-benzothiazolone exhibited concentration-dependent cytotoxic effects on several tumor cell lines, including human B cell precursor leukemia (BV-173) and human breast adenocarcinoma (MCF-7 and MDA-MB-231). researchgate.net Similarly, the cytotoxicity of naphthalimide-benzothiazole/cinnamide derivatives was tested against HT-29 (colon), A549 (lung), and MCF-7 (breast) human cancer cell lines, revealing promising antiproliferative activity. nih.gov

A study on a homobivalent ligand, (6-AcBTZ)2DTPA, which incorporates the this compound scaffold, utilized the MTT assay to assess its biocompatibility. The results on the normal HEK-293 cell line showed minimal cytotoxicity, with only 3.6% to 1.64% cell death observed at a concentration range of 0.1 mM to 1 pM over 24 hours. Even after extended exposure of 48 and 72 hours, the cell death remained relatively low, indicating a good biocompatibility profile for this ligand. acs.org

Table 1: Cytotoxicity Data of Selected Benzothiazole Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Naphthalimide-benzothiazole/cinnamide derivatives | HT-29, A549, MCF-7 | 3.46 to 34.15 µM | nih.gov |

| Benzothiazole-based imidazole derivative 7 | C6 (rat glioma) | 15.67 µg/mL | medipol.edu.tr |

| Cisplatin (Control) | C6 (rat glioma) | 23.0 µg/mL | medipol.edu.tr |

| (6-AcBTZ)2DTPA | HEK-293 | > 0.1 mM | acs.org |

| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (4a) | PANC-1 | 27±0.24 μM | iiarjournals.org |

| 2-((1S,2S)-2-((E)-4-fluorostyryl) cyclopent-3-en-1-yl)benzo[d]thiazole (4b) | PANC-1 | 35±0.51 μM | iiarjournals.org |

Enzyme Inhibition Assays (e.g., IC50 determination)

Enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit the activity of a specific enzyme by 50%.

Derivatives of benzothiazole have been extensively studied for their inhibitory effects on various enzymes. For example, a series of novel benzothiazoles were designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. rsc.orgresearchgate.net One compound, 4f, demonstrated potent inhibition of both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. rsc.orgresearchgate.net Other benzothiazole-hydrazone derivatives have also shown selective and significant inhibitory activity against the human MAO-B enzyme, with one compound exhibiting an IC50 value as low as 0.060 µM. mdpi.com

Furthermore, benzothiazole derivatives have been investigated as inhibitors of other enzymes such as carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). mdpi.comnih.gov Some synthesized amino acid-benzothiazole conjugates showed effective inhibition of human carbonic anhydrase (hCA) isoforms hCA V and hCA II. nih.gov In another study, certain benzothiazole derivatives bearing a pyrazolone (B3327878) ring demonstrated the potential to inhibit the DHPS enzyme. mdpi.com

Table 2: Enzyme Inhibition Data for Selected Benzothiazole Derivatives

| Derivative | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | rsc.orgresearchgate.net |

| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | rsc.orgresearchgate.net |

| Compound 3e (benzothiazole-hydrazone) | human MAO-B | 0.060 µM | mdpi.com |

| Compound 16b (pyrazolone-benzothiazole) | Dihydropteroate Synthase (DHPS) | 7.85 μg/mL | mdpi.com |

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of a compound for specific receptors. The this compound scaffold has been incorporated into ligands designed to target serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT7 subtypes, which are implicated in various neurological and psychiatric disorders. acs.org A homobivalent ligand, (6-AcBTZ)2DTPA, was developed based on the 3,6-disubstituted benzothiazolone scaffold to target these receptors. acs.orgnih.gov The design of this ligand considered the structural similarities between the 5-HT1A and 5-HT7 receptors, which often leads to cross-reactivity. acs.org

Antioxidant Assays (e.g., DPPH assays)

The antioxidant potential of this compound derivatives is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netinnovareacademics.inderpharmachemica.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. innovareacademics.in

Several studies have reported the antioxidant activities of various benzothiazole derivatives. For instance, a series of 2-aryl substituted benzothiazole derivatives showed significant radical scavenging potential. innovareacademics.in The antioxidant activity is often influenced by the nature and position of substituents on the benzothiazole ring. researchgate.netnih.gov For example, compounds with a catechol moiety have shown strong antioxidant activity. mdpi.com In one study, a derivative with a catechol group, BZTidr4, exhibited great antioxidant activity with an IC50 of 3.27 µg/mL in the DPPH assay. mdpi.com

Table 3: Antioxidant Activity of Selected Benzothiazole Derivatives (DPPH Assay)

| Compound/Derivative | Concentration | % Inhibition | IC50 Value | Source |

|---|---|---|---|---|

| BZTidr4 (catechol derivative) | - | - | 3.27 µg/mL | mdpi.com |

| BZTcin4 | - | 92.54% | 4.86 µg/mL | mdpi.com |

Anti-inflammatory Assays (e.g., iNOS, NF-κB inhibition)

The anti-inflammatory properties of benzothiazole derivatives are a significant area of research. chemistryjournal.netjocpr.com These compounds are believed to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways. nih.govresearchgate.net While specific data on this compound's direct inhibition of inducible nitric oxide synthase (iNOS) or nuclear factor-kappa B (NF-κB) is not detailed in the provided context, the broad anti-inflammatory potential of the benzothiazole class of compounds is well-established. chemistryjournal.netjocpr.comnih.gov

In Silico Research Methodologies

In silico research methodologies, including molecular docking and computational modeling, play a crucial role in modern drug discovery and development. These techniques provide valuable insights into the potential interactions between a ligand and its biological target at a molecular level, guiding the design and optimization of new drug candidates.

For this compound derivatives, in silico studies have been instrumental in understanding their binding mechanisms. For example, to develop a bivalent ligand for serotonin receptors, an in silico library of four compounds based on the this compound scaffold was generated and evaluated. acs.orgnih.gov Docking studies were performed on monomeric, homodimeric, and heterodimeric receptor models to analyze the binding affinity and orientation of these ligands. acs.orgnih.gov These computational analyses helped in understanding the structure-activity relationships and in selecting the most promising candidates for synthesis and further evaluation. acs.orgnih.gov

Molecular docking studies have also been used to elucidate the binding modes of benzothiazole derivatives with other enzymes, such as dihydropteroate synthase (DHPS) and human monoamine oxidase B (hMAO-B). mdpi.commdpi.com These studies provide a rationale for the observed inhibitory activities and can guide the design of more potent and selective inhibitors.

Quantum Mechanics Calculations (e.g., B3LYP/6-31G)**

Quantum mechanics calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the molecular geometry and electronic properties of compounds like this compound. The B3LYP/6-31G** method, a hybrid functional combining Becke's three-parameter exchange functional (B3) with the Lee-Yang-Parr (LYP) correlation functional and a polarized, split-valence basis set (6-31G**), is widely employed for its balance of accuracy and computational efficiency. ucl.ac.beexplorationpub.com

These calculations are used to determine the most stable three-dimensional conformation of the molecule by optimizing its geometry to a minimum energy state. This process yields precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide critical information about the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. acs.orgnih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. acs.org For derivatives of the related 2(3H)-benzoxazolone, B3LYP/6-31G** calculations have been successfully used to ascertain the geometry of reaction products. iucr.org

Table 1: Representative Theoretical Structural Parameters for a Benzothiazolone Derivative Core Structure (Calculated via DFT) This table illustrates typical data obtained from DFT calculations. Specific values for this compound would require dedicated computation.

| Parameter | Type | Value |

| C=O (Lactam) | Bond Length | ~1.22 Å |

| C=O (Acetyl) | Bond Length | ~1.21 Å |

| C-S | Bond Length | ~1.78 Å |

| N-C (Lactam) | Bond Length | ~1.40 Å |

| C-N-C | Bond Angle | ~125° |

| O=C-N | Bond Angle | ~120° |

| C-S-C | Bond Angle | ~92° |

Molecular Electrostatic Potential (MEP) Analysis